3,6-Diamino-9-(2-carboxyphenyl)xanthenium

説明

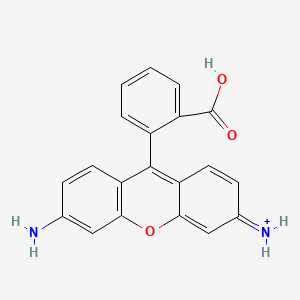

3,6-Diamino-9-(2-carboxyphenyl)xanthenium is a chemical compound with the molecular formula C20H14N2O3 It is a derivative of xanthene, a class of organic compounds known for their vibrant colors and use in dye chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-9-(2-carboxyphenyl)xanthenium typically involves the reaction of 3,6-diaminoxanthene with 2-carboxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the xanthenium core with the carboxyphenyl group attached at the 9-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

3,6-Diamino-9-(2-carboxyphenyl)xanthenium undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Acylated or alkylated derivatives.

科学的研究の応用

3,6-Diamino-9-(2-carboxyphenyl)xanthenium has several applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of fluorescent probes.

Biology: Employed in staining techniques for microscopy due to its fluorescent properties.

Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the production of dyes and pigments for various applications.

作用機序

The mechanism of action of 3,6-Diamino-9-(2-carboxyphenyl)xanthenium involves its interaction with molecular targets through its amino and carboxyl groups. These functional groups allow the compound to bind to specific proteins or nucleic acids, making it useful in biological staining and diagnostic applications. The fluorescent properties of the compound are due to the xanthene core, which absorbs light and emits fluorescence, aiding in visualization techniques.

類似化合物との比較

Similar Compounds

- 3,6-Diamino-9-(2-carboxyphenyl)xanthylium chloride

- 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride

Uniqueness

3,6-Diamino-9-(2-carboxyphenyl)xanthenium is unique due to its specific functional groups that confer distinct chemical reactivity and biological interactions. Its combination of amino and carboxyl groups, along with the xanthene core, makes it versatile for various applications, particularly in fields requiring fluorescent properties.

生物活性

3,6-Diamino-9-(2-carboxyphenyl)xanthenium is a synthetic organic compound belonging to the xanthenium class. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a xanthenium core with two amino groups and a carboxyphenyl substituent. This structure is pivotal for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃ |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in water and organic solvents |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. This property is significant for protecting cells from damage caused by reactive oxygen species (ROS).

- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to inhibit tumor growth in vitro has been documented in several cancer cell lines.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant.

| Concentration (μM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited inhibitory effects with minimum inhibitory concentrations (MIC) of 50 μg/mL for S. aureus and 75 μg/mL for E. coli.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 3: Anticancer Effects

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

特性

IUPAC Name |

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZKDDJKJWYWHQ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N2O3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271771 | |

| Record name | 3,6-Diamino-9-(2-carboxyphenyl)xanthylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82182-00-1 | |

| Record name | 3,6-Diamino-9-(2-carboxyphenyl)xanthylium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。